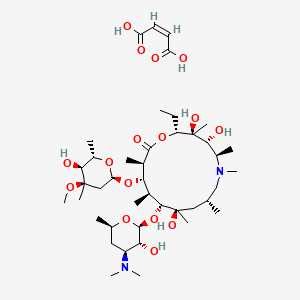

Azithromycin maleate

Description

Properties

CAS No. |

1152441-85-4 |

|---|---|

Molecular Formula |

C42H76N2O16 |

Molecular Weight |

865.1 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |

InChI Key |

CJGFZUQRAPSVLZ-BKVRVRNKSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Chemistry of Azithromycin Maleate

Overview of Azithromycin (B1666446) Core Structure Synthesis Pathways

The synthesis of the azithromycin core structure is a multi-step process that begins with erythromycin (B1671065) A, a fermentation product. The key transformation involves the expansion of the 14-membered lactone ring of erythromycin A into a 15-membered azalide ring. This is achieved through a sequence of chemical reactions.

A common pathway involves the following key steps:

Oximation: Erythromycin A is reacted with hydroxylamine (B1172632) hydrochloride to form erythromycin A oxime. ub.edu

Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement to yield a 6,9-imino ether intermediate. ub.edunih.gov This reaction is a critical step in the formation of the azalide ring structure. nih.gov

Reduction: The imino ether is then reduced to form 9-deoxo-9a-aza-9a-homoerythromycin A. ub.edugoogle.com

Reductive N-methylation: Finally, the secondary amine in the azacycle is methylated using formaldehyde (B43269) and formic acid to produce azithromycin. ub.edunih.gov

An alternative approach involves the direct reductive amination of erythromycin A, which simplifies the process by reducing the number of steps. Total synthesis of azithromycin has also been achieved, offering a high degree of stereoselectivity, though it is a more complex and lengthy process. researchgate.net

Dedicated Synthesis Routes for Azithromycin Maleate (B1232345) Salt Formation

Once the azithromycin base is synthesized, it is converted into a salt to improve its physicochemical properties, such as solubility and stability. The formation of azithromycin maleate involves the reaction of the basic azithromycin molecule with maleic acid.

The general process for forming the maleate salt includes:

Dissolving the azithromycin base in a suitable organic solvent.

Adding a solution of maleic acid in an appropriate solvent.

Allowing the salt to crystallize out of the solution.

Isolating the crystalline this compound salt by filtration.

Washing and drying the final product.

The choice of solvent is crucial in this process, as it affects the yield, purity, and crystalline form of the resulting salt. Solvents such as ethanol (B145695), acetone, and isopropyl alcohol have been utilized in these processes. google.com

Optimization of Salt Crystallization and Purification Processes

The crystallization and purification of this compound are critical for obtaining a product with the desired quality attributes. Optimization of these processes focuses on controlling crystal size, morphology, and purity while maximizing yield.

Key parameters that are optimized include:

Solvent System: The choice of solvent and anti-solvent, as well as their ratios, significantly impacts the crystallization process. For instance, dissolving crude azithromycin in ethanol followed by crystallization with purified water is a reported refining method. guidechem.com

Temperature: Temperature control during dissolution and crystallization affects solubility and crystal growth rates.

Stirring Speed: Agitation influences mass transfer and can affect the final particle size and distribution.

pH: The pH of the solution can impact the stability and solubility of both the free base and the salt form.

Techniques such as ultrasound-assisted crystallization have been explored to improve particle size reduction and achieve a narrower size distribution. nih.gov Recrystallization using different solvent systems, like acetone-water, is employed to further reduce impurity levels. guidechem.com

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. In the context of azithromycin synthesis, this involves several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. Research has explored solvent-free synthesis of azithromycin charge-transfer complexes by grinding the reactants at room temperature, which avoids the use of hazardous solvents and results in high yields. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. For example, the use of zinc trifluoromethanesulfonate (B1224126) as a catalyst in the reduction of erythromycin 6,9-imino ether has been reported. google.com

Waste Reduction: Developing processes that generate less waste and finding ways to recycle or reuse byproducts.

One patented method describes a refining process for azithromycin that is highlighted as being environmentally friendly and suitable for industrial production. guidechem.com

Impurity Profiling and Control Strategies for Synthetic Routes

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. The synthesis of azithromycin can generate various impurities that need to be identified, quantified, and controlled.

Common Impurities in Azithromycin Synthesis:

| Impurity Name | Type | Origin |

| Azaerythromycin A | Process-related | Major impurity and degradation product. oup.com |

| Azithromycin B (EP-B) | Process-related | Detected in various samples. ingentaconnect.com |

| 3'-decladinosyl azithromycin (EP-J) | Degradation | Formed by acidation. ingentaconnect.com |

| Azithromycin-N-oxides (EP-L) | Degradation | Formed by oxidation. ingentaconnect.com |

| 3''-O-Demethylazithromycin (Azithromycin C) | Process-related | An impurity in the synthesis of Azithromycin. ontosight.ai |

Control Strategies:

Process Optimization: Modifying reaction conditions (temperature, pH, reaction time) to minimize the formation of specific impurities.

Purification Techniques: Employing robust purification methods like recrystallization to remove impurities. A two-step crystallization process, first from ethanol-water and then from acetone-water, has been shown to significantly reduce the levels of key impurities. guidechem.com

Analytical Monitoring: Using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection to monitor and control impurity levels throughout the manufacturing process. researchgate.netceu.esoup.com

Regulatory agencies have strict guidelines for the control of impurities in drug substances. ontosight.ai

Stereochemical Control and Chiral Purity in this compound Production

Azithromycin is a complex molecule with multiple chiral centers. cbg-meb.nl Maintaining the correct stereochemistry throughout the synthesis is crucial for its biological activity.

Stereoselective Synthesis: The synthesis of azithromycin often relies on starting with the naturally occurring erythromycin A, which provides the initial stereochemical framework. Subsequent reactions must be carefully controlled to avoid epimerization or other changes in stereochemistry. Total synthesis routes have been developed with a high degree of stereocontrol, sometimes using a single stereoprogenitor site to define all stereochemical relationships. researchgate.net

Chiral Auxiliaries: In some synthetic strategies for complex molecules like antibiotics, chiral auxiliaries are temporarily incorporated to guide the stereochemical outcome of a reaction. numberanalytics.com

Chiral Purity Analysis: Ensuring the chiral purity of the final product is essential. Techniques like capillary electrophoresis have been developed using azithromycin itself as a chiral selector to separate enantiomers of other compounds, highlighting its own complex chiral nature. mdpi.comresearchgate.net The macrolide structure, with its multiple chiral centers and functional groups, allows for multiple interactions that can be exploited for chiral recognition. researchgate.net

The inversion of stereochemistry at even a single position can drastically alter the molecule's conformation and diminish its biological activity, underscoring the critical importance of stereochemical control. nih.gov

Advanced Solid State Research and Crystallography of Azithromycin Maleate

Polymorphism and Pseudopolymorphism of Azithromycin (B1666446) Maleate (B1232345)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures, while pseudopolymorphism refers to different crystal types that arise from the incorporation of solvent molecules (solvates or hydrates) into the crystal lattice. scielo.brscielo.br These different forms can have distinct physicochemical properties.

While specific polymorphic forms of azithromycin maleate are not extensively detailed in the literature, the parent compound, azithromycin, is known to exist in numerous crystalline forms. Research has identified a wide array of azithromycin polymorphs, often categorized into families based on their crystallographic properties. For instance, forms F, G, H, J, M, N, O, and P have been classified as belonging to a monoclinic P2₁ space group. google.com In contrast, forms C, D, E, and R are part of an orthorhombic P2₁2₁2₁ space group. google.com The identification and characterization of such forms are typically achieved through techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy.

The formation of solvates and hydrates, known as pseudopolymorphs, is a common phenomenon for azithromycin. researchgate.net Commercially, azithromycin is often available as a dihydrate (AZM-DH) or monohydrate (AZM-MH). researchgate.net The dihydrate form is noted to be the most stable under ambient conditions. researchgate.net In addition to these, a sesquihydrate (AZM-SH) has also been observed, sometimes as a result of processing-induced phase transformations. researchgate.netnih.gov

Specific research into salts of azithromycin has also revealed hydrated forms. A notable example is the crystalline L-malate salt of azithromycin, which has been prepared and characterized as a stable monohydrate, consisting of one molecule of azithromycin, two molecules of L-malic acid, and one molecule of water. google.comgoogle.com Solvates of azithromycin with organic solvents, such as the monohydrate hemi-ethanol solvate (Form F), have also been identified. google.com These findings suggest a strong potential for this compound to form various hydrates and solvates, which would require characterization.

Amorphous forms of a drug lack the long-range molecular order of crystalline structures. The conversion of crystalline azithromycin into an amorphous state is a strategy employed to potentially enhance solubility. scielo.br This is often achieved by creating an amorphous solid dispersion (ASD), where the drug is molecularly dispersed within a polymer matrix.

Common methods for preparing amorphous azithromycin include hot-melt extrusion (HME) and solvent evaporation. researchgate.netmdpi.com In HME, azithromycin is processed with a polymer, such as Eudragit® RL PO, at elevated temperatures (e.g., 150°C) to form an amorphous dispersion. mdpi.comnih.gov The solvent evaporation method involves dissolving the drug and a polymer (like Eudragit L100) in a solvent, followed by evaporation to yield the solid dispersion. researchgate.net

Characterization of these amorphous forms relies on several analytical techniques:

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to confirm the absence of crystallinity. The PXRD pattern of an amorphous solid lacks the sharp Bragg peaks characteristic of crystalline materials, instead showing broad halos. mdpi.comnih.gov DSC thermograms of amorphous forms will not show the sharp melting endotherm of the crystalline drug. scielo.br

Fourier-Transform Infrared Spectroscopy (FTIR) can indicate the formation of interactions, such as hydrogen bonds, between the drug and the polymer, which can be crucial for stabilizing the amorphous form. mdpi.comnih.gov

The various solid forms of azithromycin can interconvert under different environmental conditions, such as changes in temperature and humidity. researchgate.net Stability studies map these transformation pathways. For example, the dehydration of azithromycin dihydrate can yield different products depending on the temperature; dehydration below 80°C results in an isomorphic dehydrate, whereas at or above 80°C, it transforms into the sesquihydrate form. researchgate.netnih.gov

Further heating of the sesquihydrate to 100°C can lead to the formation of an amorphous product. researchgate.netnih.gov Similarly, the dehydration of azithromycin monohydrate at temperatures of 60°C or higher can also result in amorphization without forming an intermediate crystalline anhydrous phase. researchgate.netnih.gov The stability of amorphous forms is a significant concern, as they are thermodynamically driven to revert to a more stable crystalline form. Stabilization is often achieved by formulating the amorphous drug into solid dispersions, where interactions with a polymer inhibit recrystallization. mdpi.com

Cocrystallization and Salt Co-crystallization Strategies

Cocrystallization is a crystal engineering technique used to modify the physicochemical properties of APIs by combining them with a benign coformer molecule in the same crystal lattice. nih.gov This approach has been successfully applied to azithromycin. In one study, drug-drug cocrystals of azithromycin and paracetamol were prepared in a 1:1 molar ratio using a slow solvent evaporation method. nih.govnih.gov The resulting cocrystal was confirmed to be a unique crystalline phase through PXRD and exhibited altered properties, including improved dissolution and solubility compared to the parent drug. nih.gov

This strategy can be extended to salts, leading to the formation of "salt co-crystals," which are multicomponent crystals where one component is a salt and the other is a neutral coformer. While specific studies on this compound cocrystals are not prominent, the demonstrated ability of azithromycin to form cocrystals indicates a viable pathway for modifying the properties of its maleate salt through the selection of appropriate coformers.

Crystallographic Analysis of this compound

Crystallographic analysis provides definitive information about the three-dimensional arrangement of molecules in a crystal. While the specific single-crystal structure of this compound is not described in the searched literature, extensive crystallographic data exists for azithromycin and its other forms. This data serves as a reference for the types of structures that can be expected.

The most stable form of azithromycin, the dihydrate, crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net Many other solvated forms and polymorphs have also been characterized, revealing different crystal systems and space groups, as shown in the table below.

Table 1: Crystallographic Data for Various Forms of Azithromycin

| Form Name | Crystal System | Space Group | Reference |

|---|---|---|---|

| Azithromycin Dihydrate | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| Form F (monohydrate hemi-ethanol solvate) | Monoclinic | P2₁ | google.com |

| Form G (sesquihydrate) | Monoclinic | P2₁ | google.com |

| Family I Forms (H, J, M, N, O, P) | Monoclinic | P2₁ | google.com |

For salts, crystallographic data from azithromycin L-malate monohydrate provides a useful analogue. The PXRD spectrum for this salt shows distinct peaks, confirming its crystalline nature. google.com

Table 2: Interactive Powder X-ray Diffraction (PXRD) Peaks for Crystalline Azithromycin L-malate Monohydrate This table presents the major diffraction peaks for crystalline azithromycin L-malate monohydrate, which consists of one azithromycin molecule, two L-malic acid molecules, and one water molecule. The data is characterized by the diffraction angle (2θ) and the relative intensity of the peaks. google.com

| Diffraction Angle (2θ ± 0.2) |

| 9.6 |

| 10.6 |

| 11.2 |

| 12.0 |

| 12.4 |

| 14.3 |

| 14.6 |

| 15.0 |

| 16.6 |

| 17.5 |

| 18.1 |

| 18.6 |

| 19.3 |

| 19.7 |

| 20.2 |

| 20.5 |

| 21.4 |

| 22.6 |

| 23.6 |

| 24.0 |

| 24.6 |

| 27.1 |

| 27.7 |

| 34.4 |

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-Crystal X-ray Diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can establish bond lengths, bond angles, and the crystal packing arrangement, which unequivocally defines the compound's crystal lattice. This information is crucial for identifying the absolute structure of a new solid form, such as a maleate salt of azithromycin.

A search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. rcsb.orgresearchgate.net Such a study would be required to definitively determine its crystal system, space group, and detailed molecular conformation.

Powder X-ray Diffraction (PXRD) for Phase Identification and Quantification

Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive technique used for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline phase based on the angles and intensities of X-ray diffraction from a powdered sample. biorxiv.orgresearchgate.net In pharmaceutical sciences, PXRD is essential for identifying the polymorphic form of an active pharmaceutical ingredient (API), detecting new solid phases, and quantifying the components in a mixture of crystalline phases. researchgate.net

For this compound, a characteristic PXRD pattern would be used to distinguish it from other forms of azithromycin, such as the commonly known dihydrate and monohydrate forms, or from its constituent starting materials, azithromycin base and maleic acid. researchgate.netjopcr.com While extensive PXRD data exists for various azithromycin hydrates and solvates, specific diffractograms for this compound are not available in the reviewed literature. google.comgoogle.com

Thermal Characterization of this compound Solid Forms

Thermal analysis techniques are critical for understanding the physical and chemical stability of a pharmaceutical solid upon heating. They measure changes in material properties as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transformations. researchgate.net A DSC thermogram provides key information on the melting point and enthalpy of fusion, which are characteristic properties of a specific crystalline form. google.com

A DSC analysis of this compound would be expected to show a distinct endothermic peak corresponding to its melting point, which would differ from the thermal events observed for other forms of azithromycin or physical mixtures. ucl.ac.be For instance, studies on rosiglitazone (B1679542) maleate show a characteristic melting endotherm around 150-231°C. nih.gov However, specific DSC thermograms and associated enthalpy data for this compound were not found in the surveyed literature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.net This technique is particularly useful for quantifying the presence of volatile components like water (in hydrates) or organic solvents (in solvates). It can also indicate the thermal decomposition temperature of a compound. nih.gov

For a potential this compound sample, TGA would be used to determine if it is an anhydrous or a hydrated/solvated form by identifying mass loss at specific temperature ranges prior to decomposition. While TGA has been used to study the thermal decomposition of various azithromycin forms and other maleate salts, no specific TGA data for this compound is available in the published research. nih.govresearchgate.net

Spectroscopic Probes for Solid-State Characterization

Spectroscopic techniques provide insight into the chemical environment and molecular structure of a compound in the solid state.

Solid-State Nuclear Magnetic Resonance (ssNMR)

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials at a molecular level. bruker.com It is highly sensitive to the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N) and can distinguish between different polymorphic and amorphous forms. researchgate.netrsc.org Because each unique crystal structure produces a distinct set of chemical shifts, ssNMR can confirm the formation of a salt like this compound and provide information about the number of non-equivalent molecules in the crystal lattice. google.com

Patents and research articles describe the characteristic ¹³C ssNMR spectra for numerous crystalline forms of azithromycin, including hydrates and solvates. google.comgoogle.com However, a review of the literature did not yield any published ssNMR spectra or chemical shift data specifically for this compound.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a critical tool for the solid-state characterization of active pharmaceutical ingredients (APIs) like this compound. These non-destructive techniques provide a unique molecular fingerprint, enabling identification, confirmation of salt formation, and detection of polymorphic or solvated forms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. For this compound, the resulting spectrum is a superposition of the vibrational modes from the azithromycin base and the maleate counter-ion.

The spectrum of the azithromycin moiety is complex, featuring characteristic bands for its various functional groups. Key vibrational bands for the azithromycin structure typically include:

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl groups.

N-H Stretching: Bands associated with the secondary amine in the lactone ring can also appear in this region. researchgate.net

C-H Stretching: Sharp peaks observed around 3000-2850 cm⁻¹ are due to the stretching of methyl (CH₃) and methylene (B1212753) (CH₂) groups. researchgate.net

C=O Stretching: A strong absorption peak around 1720 cm⁻¹ is characteristic of the ester carbonyl group within the macrolide ring. japsonline.com

C-O-C Stretching: Asymmetrical and symmetrical stretching vibrations of the ether linkages typically appear in the 1200-1000 cm⁻¹ region. japsonline.com

The presence of the maleate counter-ion would introduce its own characteristic peaks, most notably from its carboxylate groups. The formation of the salt is confirmed by the shift of these carboxylic acid bands. In maleic acid, the carboxylic C=O stretch appears at a higher wavenumber, while in the maleate salt, this is replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), typically found in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively. The interaction between the protonated amine of azithromycin and the deprotonated carboxyl groups of maleic acid is the definitive evidence of salt formation observable by FTIR.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, providing a different perspective on the molecule's structure.

For azithromycin, characteristic Raman spectral features are often observed at various wavenumbers, including prominent peaks related to ether stretching modes and C-C and C-N-C stretching. nih.govresearchgate.net A sharp peak around 1454 cm⁻¹ is often attributed to the ether stretching modes of the azithromycin molecule. nih.govresearchgate.net Other significant bands can be found between 400 and 1200 cm⁻¹, corresponding to the complex skeletal vibrations of the macrolide structure. nih.gov

The maleate ion would also exhibit characteristic Raman signals. The C=C bond in the maleate structure gives a strong, characteristic Raman band, typically in the 1650-1600 cm⁻¹ region. The carboxylate (COO⁻) symmetric stretch is also typically strong in the Raman spectrum. Analysis of the Raman spectrum of this compound would involve identifying these unique signals from both the API and the counter-ion to confirm the compound's identity and solid-state form.

While general spectral regions for azithromycin and maleate are known, detailed, publicly available peer-reviewed studies presenting the specific FTIR and Raman spectra for the crystalline salt "this compound" are limited. The table below summarizes the expected vibrational modes based on the constituent parts.

Table 1: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Azithromycin) | 3600-3200 | FTIR |

| C-H Stretch (Azithromycin) | 3000-2850 | FTIR, Raman |

| C=O Stretch (Lactone, Azithromycin) | ~1720 | FTIR |

| C=C Stretch (Maleate) | 1650-1600 | Raman |

| Carboxylate Asymmetric Stretch (Maleate) | 1650-1550 | FTIR |

| Ether Linkage Stretch (Azithromycin) | 1200-1000 | FTIR, Raman |

Particle Engineering and Morphological Investigations

Particle engineering is a fundamental aspect of pharmaceutical development, aiming to control the physical attributes of an API to ensure optimal processing, stability, and bioavailability. For this compound, controlling particle size, shape, and morphology is crucial for its formulation into a final dosage form.

Particle Engineering Techniques

Various techniques can be employed to engineer the particles of this compound. The choice of method depends on the desired particle characteristics.

Crystallization: This is the most common method for producing pure, crystalline API. The choice of solvent system, cooling rate, and agitation can significantly influence the resulting crystal form (polymorph), size, and habit (shape). Spherical crystallization is an advanced technique that can improve the flowability and compressibility of the powder. ijpsnonline.com

Milling: Mechanical processes like jet milling or ball milling are used to reduce particle size. While effective, these high-energy processes can sometimes induce amorphization or polymorphic transformations, which must be carefully monitored.

Spray Drying: This technique involves atomizing a solution of the API into a hot gas stream, leading to the rapid formation of dry particles. It allows for significant control over particle size and morphology and is often used to produce amorphous or composite particles. nih.gov

Solid Dispersion: By dispersing the drug in a carrier matrix (often a hydrophilic polymer), the drug's dissolution properties can be significantly altered. scielo.br Techniques like solvent evaporation are used to prepare solid dispersions. scielo.br

Morphological Investigations

The morphology of this compound particles is typically investigated using imaging techniques, primarily Scanning Electron Microscopy (SEM). SEM provides high-resolution images of the particle surfaces, revealing details about their size, shape, and surface texture.

For instance, different crystallization processes can lead to distinct crystal habits, such as needles, plates, or prisms. An investigation into azithromycin crystals has shown they can be rod-shaped, while formulation processes can alter them into irregular, block-like structures. japsonline.com The morphology directly impacts key bulk powder properties:

Flowability: Spherical or equant-shaped particles generally exhibit better flow properties than needle-like (acicular) or plate-like particles.

Compressibility: The ability of the powder to be compressed into a stable tablet is influenced by particle shape and mechanical properties.

Dissolution Rate: Particle size and surface area are inversely related; smaller particles have a larger surface area, which can lead to faster dissolution.

Detailed research specifically documenting the particle engineering and resulting morphology for this compound is not widely available in published literature. However, the principles described are standard pharmaceutical practice. A typical investigation would characterize different batches of this compound produced by various methods and summarize the findings in a table.

Table 2: Illustrative Data from a Hypothetical Morphological Investigation of this compound

| Preparation Method | Predominant Morphology (via SEM) | Particle Size Range (µm) |

|---|---|---|

| Cooling Crystallization (Ethanol/Water) | Prismatic Crystals | 50 - 200 |

| Anti-Solvent Addition (Acetone/Heptane) | Acicular (Needle-like) Aggregates | 10 - 80 |

| Spray Drying | Spherical, Amorphous Particles | 2 - 15 |

| Jet Milling | Irregular, Fractured Particles | 1 - 30 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Mechanistic Research: Molecular and Cellular Interactions of Azithromycin Maleate

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Azithromycin (B1666446), a macrolide antibiotic, primarily functions by inhibiting bacterial protein synthesis. patsnap.comijpsjournal.com This is achieved through its specific binding to the bacterial ribosome, a critical component of the cell's protein production machinery. patsnap.comijpsjournal.compatsnap.com The binding is specific to bacterial ribosomes, which differ structurally from human ribosomes, ensuring selective targeting of the pathogen. patsnap.com

Azithromycin specifically targets the 50S ribosomal subunit of the bacterial 70S ribosome. patsnap.comijpsjournal.compatsnap.comtaylorandfrancis.com It binds within the nascent peptide exit tunnel, a channel through which newly synthesized proteins emerge. patsnap.commdpi.commdpi.com This binding site is located near the peptidyl transferase center, the active site for peptide bond formation. mdpi.commdpi.com

Key interactions occur with the 23S rRNA, a major component of the 50S subunit. patsnap.compatsnap.comdrugbank.com The binding of azithromycin can induce conformational changes in the rRNA, which further disrupts the ribosome's function. patsnap.com By occupying this critical space, azithromycin physically obstructs the passage of the growing polypeptide chain, effectively halting protein elongation and synthesis. patsnap.commdpi.com This inhibition of protein production is bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations. ijpsjournal.compatsnap.com

Studies on Escherichia coli ribosomes have shown a two-step binding process. nih.gov Initially, azithromycin occupies a low-affinity site in the upper part of the exit tunnel. This is followed by a slower transition to a high-affinity site, forming a more stable and inhibitory complex. nih.gov In contrast, research on Deinococcus radiodurans suggests that two molecules of azithromycin can bind cooperatively to the ribosome, highlighting species-specific differences in binding. mdpi.comnih.gov

Molecular dynamics simulations have been crucial in understanding the interaction of azithromycin with the bacterial ribosome. nih.govrsc.orgnih.gov These studies help visualize how the drug fits into its binding pocket and interacts with specific ribosomal components. Simulations have shown that the desosamine (B1220255) sugar of azithromycin plays a key role in its interaction with the ribosome. nih.gov

While much of the research focuses on the azithromycin molecule itself, some studies have developed force field parameters for macrolides like azithromycin to improve the accuracy of these simulations. nih.gov These computational models are instrumental in designing new azithromycin derivatives with potentially enhanced activity or the ability to overcome resistance. nih.gov Specific molecular docking and simulation studies focusing on the "maleate" salt form are not extensively detailed in the available literature, with research typically centered on the active azithromycin cation.

Influence of Maleate (B1232345) Counterion on Drug-Target Binding Dynamics

The direct influence of the maleate counterion on the binding dynamics of azithromycin to the ribosome is not a primary focus in the reviewed literature. The antibacterial activity is attributed to the azithromycin molecule itself, which binds to the ribosomal target. patsnap.compatsnap.com The salt form, such as maleate, primarily influences the physicochemical properties of the drug, such as solubility and stability, which can in turn affect its formulation and bioavailability. However, once dissociated, it is the azithromycin cation that interacts with the ribosome. There is currently a lack of specific studies detailing how the maleate counterion might directly modulate the drug-target binding kinetics or affinity at the molecular level.

Cellular Uptake Mechanisms and Intracellular Accumulation Studies (In vitro, cellular models)

A hallmark of azithromycin is its rapid uptake and high accumulation within host cells, particularly phagocytes like macrophages and polymorphonuclear leukocytes (PMNs). patsnap.comnih.govasm.orgnih.gov This allows it to effectively target intracellular pathogens. patsnap.com

In vitro studies have demonstrated that azithromycin can reach intracellular concentrations many times higher than the extracellular concentration. nih.govasm.orgnih.gov For example, in human PMNs and various macrophage types, intracellular concentrations can be up to 226 times the external concentration. nih.govasm.orgnih.gov The uptake process is dependent on temperature, pH, and cell viability. nih.govasm.orgnih.govcapes.gov.br The accumulation is thought to occur via diffusion across the cell membrane and subsequent trapping in acidic intracellular compartments like lysosomes. capes.gov.broup.com

The release of azithromycin from cells is slow, but can be enhanced by phagocytosis, suggesting that phagocytic cells can transport the drug to sites of infection and release it in an active form. nih.govasm.orgnih.gov

Table 1: Intracellular Accumulation of Azithromycin in Different Cell Types

| Cell Type | Cellular-to-Extracellular (C/E) Ratio | Incubation Time | Reference(s) |

|---|---|---|---|

| Human Polymorphonuclear Leukocytes (PMNs) | >200 | Not Specified | nih.gov |

| Human Monocytes | ~83 (at 3h) | 3 hours | asm.org |

| Human Alveolar Macrophages | ~24 | 2 hours | tandfonline.com |

| Murine Peritoneal Macrophages | up to 226 | Not Specified | nih.gov |

| RAW 264.7 (Murine Macrophage Cell Line) | ~35 | 3 hours | asm.org |

Modulation of Host Cellular Responses (e.g., immunomodulatory, anti-inflammatory at cellular level)

Beyond its antibacterial activity, azithromycin exhibits significant immunomodulatory and anti-inflammatory effects. nih.govfrontiersin.orgnih.govsrce.hr These properties are thought to contribute to its therapeutic efficacy in various inflammatory conditions. nih.gov

At the cellular level, azithromycin can modulate the function of various immune cells, including macrophages, neutrophils, and T-lymphocytes. nih.govnih.govfrontiersin.org A key mechanism is its ability to shift macrophage polarization from a pro-inflammatory M1 phenotype towards an anti-inflammatory and reparative M2 phenotype. nih.govfrontiersin.orgnih.gov This is achieved by:

Reducing the production of pro-inflammatory cytokines like IL-6 and IL-12. nih.gov

Increasing the production of the anti-inflammatory cytokine IL-10. nih.gov

Inhibiting signaling pathways such as NF-κB and STAT1, which are crucial for inflammatory responses. nih.govfrontiersin.orgnih.gov

Azithromycin also impacts T-lymphocyte activity by suppressing their activation and proliferation, potentially through the inhibition of the mTOR signaling pathway. nih.govfrontiersin.orgeijppr.com Furthermore, it can enhance the clearance of apoptotic cells by macrophages, a process known as efferocytosis, which helps to resolve inflammation. ersnet.org

Table 2: Examples of Azithromycin's Cellular Immunomodulatory Effects

| Cell Type | Observed Effect | Molecular Target/Pathway | Reference(s) |

|---|---|---|---|

| Macrophages | Shift towards M2 phenotype | Inhibition of NF-κB and STAT1 signaling | nih.govnih.govnih.gov |

| Macrophages | Decreased pro-inflammatory cytokines (IL-6, IL-12, TNFα) | - | frontiersin.orgnih.gov |

| Macrophages | Increased anti-inflammatory cytokines (IL-10) | - | nih.gov |

| T-lymphocytes | Suppression of activation and expansion | Inhibition of mTOR signaling, modulation of CD27 pathway | nih.govfrontiersin.orgeijppr.com |

| Alveolar Macrophages | Increased phagocytosis of apoptotic cells | Phosphatidylserine pathway implicated | ersnet.org |

Interactions with Bacterial Efflux Pumps and Resistance Mechanisms (Molecular/cellular level)

Bacterial resistance to azithromycin can occur through several mechanisms at the molecular and cellular level. One of the most significant is the active removal of the drug from the bacterial cell by efflux pumps. mdpi.commdpi.commdpi.com These are membrane proteins that recognize and expel antibiotics, preventing them from reaching their ribosomal target in sufficient concentrations. mdpi.com

The major facilitator superfamily (MFS) of efflux pumps is particularly important for macrolide resistance. mdpi.comacs.org Genes such as mef (macrolide efflux) encode these pumps. mdpi.comresearchgate.netasm.org For example, the mef(A) and mef(E) genes in Streptococcus pneumoniae and the mef(B) gene in Escherichia coli confer resistance to azithromycin. researchgate.netasm.orgmcmaster.caoup.com The expression of these efflux pump genes can be induced by subinhibitory concentrations of macrolides, including azithromycin. asm.org

Another major resistance mechanism is the modification of the ribosomal target site. mdpi.comnih.gov This is often achieved through methylation of the 23S rRNA, typically by enzymes encoded by erm (erythromycin ribosome methylase) genes. mdpi.com This modification reduces the binding affinity of azithromycin to the ribosome. nih.gov

Research is ongoing to develop efflux pump inhibitors that can be used in combination with azithromycin to restore its activity against resistant strains. mdpi.comnih.gov

Membrane Interaction and Permeability Studies (In vitro models)

The interaction of azithromycin with cellular membranes is a critical aspect of its pharmacology, influencing its accumulation in tissues and its passage across biological barriers. In vitro models, including artificial lipid bilayers and cultured cell monolayers, have been instrumental in elucidating these mechanisms.

Studies using model lipid membranes, such as liposomes, have shown that azithromycin directly interacts with phospholipids (B1166683). ucl.ac.beresearchgate.net Equilibrium dialysis experiments revealed that azithromycin binds to small unilamellar vesicles (SUVs). ucl.ac.beuliege.be For instance, at an initial concentration of 132 µM, approximately 23.4% of the azithromycin was found to bind to the vesicles. ucl.ac.be This interaction is primarily with the polar head groups of the phospholipids, leading to a decrease in their mobility, as demonstrated by ³¹P Nuclear Magnetic Resonance (NMR) studies. ucl.ac.beuliege.be In contrast, azithromycin has been observed to have minimal effect on the deeper, hydrophobic regions of the bilayer. ucl.ac.beuliege.be Atomic force microscopy on Langmuir-Blodgett monolayers, another model system, showed that azithromycin perturbs the lateral organization of membrane domains. ucl.ac.beuliege.be Furthermore, investigations using Differential Scanning Calorimetry (DSC) on multilamellar vesicles of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) showed that azithromycin suppresses the pretransition and significantly decreases the enthalpy associated with the main phase transition, suggesting an increase in the available space between lipid hydrophobic chains. researchgate.netucl.ac.be

Caco-2 cell monolayers, derived from human colorectal carcinoma, are a widely used in vitro model to predict the intestinal permeability of drugs. nih.govevotec.com These cells differentiate into a polarized monolayer that mimics the intestinal epithelium, expressing various transporters, including the P-glycoprotein (P-gp) efflux pump. evotec.comsrce.hr Studies on the transport of macrolides across Caco-2 monolayers have classified azithromycin as a low-permeability compound and a substrate for P-gp. srce.hr The apparent permeability coefficient (Papp) is a quantitative measure of transport rate. A low Papp in the apical-to-basolateral (A-B) direction, coupled with a high efflux ratio (Papp B-A / Papp A-B > 2), indicates that the compound is subject to active efflux out of the cell. evotec.comsrce.hr For azithromycin, a low A-B permeability and a high efflux ratio have been observed, confirming its interaction with efflux pumps like P-gp. srce.hr

In vitro studies on bacterial membranes have also provided insights. Using second-harmonic light scattering to monitor live Escherichia coli, researchers found that while instantaneous treatment showed no significant changes, a 1-hour pretreatment with sub-inhibitory concentrations of azithromycin led to a substantial, order-of-magnitude enhancement in the permeability of both the outer and cytoplasmic membranes. nih.gov This suggests that azithromycin can disrupt bacterial membrane integrity over time, potentially via a "self-promoted uptake" mechanism involving the displacement of ions from lipopolysaccharide (LPS) chains. nih.gov

Table 1: In Vitro Permeability of Azithromycin and Other Macrolides Across Caco-2 Cell Monolayers

| Compound | Apparent Permeability (Papp A-B) (nm s-1) | Efflux Ratio (Papp BA/AB) | Permeability Classification |

|---|

Induction of Premature Ribosome Stalling

The primary antibacterial mechanism of azithromycin maleate is the inhibition of protein synthesis, which is achieved by inducing the premature stalling of ribosomes during the elongation of polypeptide chains. mdpi.comnih.govpatsnap.com This action is highly specific to bacterial ribosomes, which differ structurally from their eukaryotic counterparts. patsnap.com

Azithromycin binds to the 50S large ribosomal subunit of bacteria. mdpi.compatsnap.com Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome. mdpi.comrcsb.org By binding within this tunnel, azithromycin physically obstructs the path of the elongating polypeptide chain. mdpi.comrcsb.org This steric hindrance prevents the peptide from progressing through the tunnel, effectively halting translation after only a few amino acids have been linked together. mdpi.com This process leads to the premature release, or "drop-off," of incomplete tRNA-peptide complexes from the ribosome. rcsb.org

The binding of azithromycin to the ribosome is a complex, two-step process. nih.gov An initial, rapid recognition step places the drug in a low-affinity binding site in the upper part of the exit tunnel. nih.gov This is followed by a slower conformational shift that moves the drug into a final, high-affinity site, forming a much more stable and potent inhibitory complex. nih.gov The desosamine sugar moiety of the azithromycin molecule extends towards the peptidyl transferase center (PTC), the ribosomal core responsible for forming peptide bonds, contributing to the blockage. mdpi.com The binding is further stabilized by interactions, including hydrogen bonds, between the drug and specific nucleotides of the 23S rRNA, such as A2058 and A2059 (in E. coli). mdpi.comrcsb.org

This ribosome stalling is not indiscriminate; it is context-dependent and occurs preferentially at specific mRNA sequence motifs. mdpi.com Azithromycin-induced stalling is particularly common at motifs such as xPx and (R/K)x(R/K). mdpi.com This sequence-specific stalling is exploited by some bacteria as a regulatory mechanism. For example, in the presence of low concentrations of macrolides like azithromycin, ribosome stalling at a specific leader peptide sequence (e.g., ermCL) can induce a conformational change in the mRNA. mdpi.comresearchgate.net This change exposes the ribosome binding site for a resistance gene (e.g., ermC), leading to the synthesis of an enzyme that modifies the ribosomal target, thereby conferring resistance. mdpi.com However, research into novel azithromycin derivatives has shown that it is possible to create hybrid molecules that induce premature ribosome stalling at different codons, a characteristic that could be crucial for circumventing this type of inducible resistance. mdpi.comsciforum.net

Table 2: Summary of this compound's Interaction with the Bacterial Ribosome

| Component | Interaction Details | Functional Consequence |

|---|

Pre Clinical Pharmacokinetics and Biotransformation Research of Azithromycin Maleate

Absorption Characteristics in In Vitro and Ex Vivo Models

The absorption characteristics of azithromycin (B1666446) have been evaluated using various in vitro and ex vivo systems to predict its behavior in vivo. Azithromycin is categorized as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high permeability and low solubility. mdpi.com While its high permeability is an advantageous feature for absorption, its low solubility can be a rate-limiting step. mdpi.com

In vitro models are crucial for assessing the oral permeability and absorption of drug candidates. rjptonline.org Studies using Caco-2 cell monolayers, a common in vitro model of the human intestinal barrier, have been employed to evaluate the permeability of azithromycin and its derivatives. nih.gov These models help in understanding the potential for passive diffusion and the role of transporters in the absorption process. For instance, macrolide absorption in the intestines is thought to be mediated by P-glycoprotein (ABCB1) efflux transporters. drugbank.com

Ex vivo studies, such as those using isolated intestinal segments, provide further insight into absorption mechanisms. rjptonline.org Additionally, ex vivo skin permeation models have been utilized for novel formulations. For example, studies with azithromycin-loaded transethosomes revealed significantly higher skin deposition compared to a standard drug solution, indicating potential for enhanced dermal delivery with low systemic absorption. nih.gov In one such study, a transethosome formulation deposited 1.388 ± 0.242 µg/cm² into the deeper dermal and epidermal layers, a 12-fold increase over the control solution. nih.gov

Distribution Profiles in Animal Tissues and Organs

A hallmark of azithromycin's pharmacokinetic profile is its rapid and extensive distribution into tissues, leading to significantly higher concentrations in various organs compared to plasma. fda.govnih.govnih.gov This wide distribution is reflected in its large volume of distribution, which has been measured at 12 L/kg in dogs, 23 L/kg in cats, and 22 L/kg in foals. merckvetmanual.com Following administration in rats and dogs, tissue concentrations have been observed to exceed serum levels by 100-fold or more. nih.gov

Studies in animal models have consistently shown high concentrations of azithromycin in target tissues such as the lungs, tonsils, and prostate. drugbank.compfizer.comnih.gov The drug also accumulates effectively within cells, particularly phagocytes (like macrophages and polymorphonucleocytes) and fibroblasts. drugbank.compfizer.com This intracellular accumulation is believed to facilitate the delivery of the drug to sites of inflammation. drugbank.compfizer.com In experimental models, higher concentrations of azithromycin are released during active phagocytosis compared to non-stimulated phagocytes. pfizer.com

The extravascular penetration of azithromycin is notably superior to that of erythromycin (B1671065). nih.gov In comparative studies, tissue/plasma area-under-the-curve (AUC) ratios for azithromycin ranged from 13.6 to 137, whereas erythromycin's ratios were between 3.1 and 11.6. nih.gov In cats, tissue half-lives were found to vary significantly, from 13 hours in fat to 72 hours in cardiac muscle. nih.gov In ball pythons, unchanged azithromycin accounted for a high percentage of the total drug-related material in the lungs and skin. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Mice, Rats, Dogs, Monkeys | Exhibited a uniformly long elimination half-life and was distributed exceptionally well into all tissues. | nih.gov |

| Rats, Dogs | Tissue concentrations exceeded serum levels by 100-fold or more. Tissue concentrations were proportional to the dose. | nih.gov |

| Cats | Volume of distribution was 23 L/kg. Tissue half-lives ranged from 13h (fat) to 72h (cardiac muscle). | merckvetmanual.comnih.gov |

| Dogs | Volume of distribution was 12 L/kg. Oral bioavailability was 97%. | nih.govmerckvetmanual.com |

| Sheep | Plasma concentration-time data best fitted a three-compartment model after IV administration. | researchgate.net |

| Ball Pythons | Unchanged azithromycin accounted for 40% of total drug material in liver and kidney, which doubled in lung and skin. | nih.gov |

Metabolism and Biotransformation Pathways (Enzymatic studies, metabolite identification)

While a significant portion of azithromycin is eliminated unchanged, it does undergo hepatic metabolism to some extent. nih.govnih.govpharmgkb.org In humans, very high concentrations of the unchanged drug have been found in bile, along with at least 10 metabolites. pfizer.com These metabolites are formed through processes such as N- and O-demethylation, hydroxylation of the desosamine (B1220255) and aglycone rings, and cleavage of the cladinose (B132029) conjugate. pfizer.com Unlike some other macrolides, azithromycin does not form active metabolites and does not strongly inhibit cytochrome P450 enzymes, reducing the potential for drug-drug interactions. ijpsjournal.comwikipedia.org It is considered a relatively weak inhibitor of CYP3A compared to erythromycin. pharmgkb.org

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic fate. nuvisan.com These assays typically involve incubating the drug candidate with liver subcellular fractions, such as microsomes or S9 fractions, or with whole cells like hepatocytes, from various preclinical species and humans. nuvisan.commdpi.com By measuring the rate of disappearance of the parent drug, parameters like the intrinsic clearance (CLint) and metabolic half-life (t1/2) can be determined. nuvisan.com

For azithromycin and its derivatives, metabolic stability has been assessed using liver microsomes and hepatocytes from species including rats and mice. nih.gov Such studies help to understand potential species differences in metabolism. mdpi.com However, one study noted that for 15-membered ring macrolides like azithromycin, the results from in vitro ADME screens, including metabolic stability assays, showed low predictive value for in vivo pharmacokinetics in rodents. nih.gov This suggests that while these assays are a valuable tool, their results must be interpreted with caution for this specific class of compounds. nih.gov

The identification of metabolites is critical for a complete understanding of a drug's biotransformation. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC/MS/MS), are used for the detection and structural elucidation of metabolites in biological matrices. nih.govpsu.eduekb.eg

In a study on cats, three metabolites were identified in bile. nih.gov A more detailed investigation in the ball python (Python regius) identified fifteen metabolites in plasma, bile, and various tissues. nih.gov In this species, unchanged azithromycin accounted for 70% of the total drug-related material in bile. nih.gov Four of the identified metabolites were noted as being unique to the ball python: 3'-desamine-3-ene-azithromycin, descladinose dehydroxy-2-ene-azithromycin, 3'-desamine-3-ene descladinose-azithromycin, and 3'-N-nitroso,9a-N-desmethyl-azithromycin. nih.gov The study also found that different tissues had distinct metabolite profiles; for example, descladinose-azithromycin and two other metabolites were the only ones identified in the skin. nih.gov

| Metabolite Name | Species Detected In | Notes | Reference |

|---|---|---|---|

| 3'-desamine-3-ene-azithromycin | Ball Python | Considered unique to this species. | nih.gov |

| descladinose dehydroxy-2-ene-azithromycin | Ball Python | Considered unique to this species. | nih.gov |

| 3'-desamine-3-ene descladinose-azithromycin | Ball Python | Considered unique to this species. | nih.gov |

| 3'-N-nitroso,9a-N-desmethyl-azithromycin | Ball Python | Considered unique to this species. | nih.gov |

| Descladinose-azithromycin | Ball Python | One of only three metabolites identified in skin tissue. | nih.gov |

| 3'-N-didesmethyl-azithromycin | Ball Python | Identified only in the kidney tissue. | nih.gov |

Excretion Pathways in Pre-clinical Species (e.g., biliary, renal)

The primary route of elimination for azithromycin in preclinical species is through biliary excretion, with a large proportion of the drug excreted in an unchanged form. drugbank.commerckvetmanual.compfizer.comstovek.org This is a consistent finding across various animal models. In cats, it was found that over 50% of the azithromycin-related material in bile was the unchanged parent drug. nih.gov Similarly, in dogs, biliary excretion is the major elimination pathway. nih.gov

Renal excretion represents a minor pathway for azithromycin elimination. pharmgkb.orgstovek.org Typically, only a small fraction of the administered dose is recovered in the urine as unchanged drug. drugbank.com For instance, over a one-week period, approximately 6% of an administered dose is found in the urine. drugbank.com After intravenous administration, about 12% of the dose is excreted in the urine over three days, with the majority of that occurring in the first 24 hours. pfizer.com The extensive excretion into bile often involves enterohepatic cycling. merckvetmanual.com

Bioavailability and Pharmacokinetic Modeling in Animal Models

The oral bioavailability of azithromycin varies among preclinical species. merckvetmanual.com Studies have shown good oral bioavailability in several animal models, a key advantage for oral administration. nih.gov The prolonged terminal half-life is another defining characteristic, attributed to the extensive uptake and subsequent slow release of the drug from tissues. fda.gov

Pharmacokinetic modeling is used to describe and predict the concentration-time course of a drug in the body. In sheep, the plasma concentration-time data for azithromycin was best described by a three-compartment model following intravenous administration and a two-compartment model after intramuscular injection. researchgate.net In mice challenged with lipopolysaccharide, a one-compartment pharmacokinetic model was used to successfully predict the plasma concentration curve. plos.org These models are essential for understanding the drug's disposition kinetics and for designing appropriate dosing regimens in further studies. plos.orgresearchgate.net

| Species | Oral Bioavailability (%) | Elimination Half-Life (t1/2) | Reference |

|---|---|---|---|

| Dog | 97% | ~90 hours (after multiple doses) | nih.govresearchgate.net |

| Cat | 58% | 35 hours (IV) | nih.gov |

| Rat | 46% | ~40 hours (after multiple doses) | nih.govresearchgate.net |

| Foal | 39-56% | N/A | merckvetmanual.com |

| Sheep | N/A | 47.7 hours (IV), 61.3 hours (IM) | researchgate.net |

| Broiler Chicken | 83.5% | 31.5 hours (PO), 39.0 hours (IM) | tsijournals.com |

| Rabbit | 97.7% (IM) | 24.1 hours (IV), 25.1 hours (IM) | researchgate.net |

Species-Specific Pharmacokinetic Profiles

The pre-clinical pharmacokinetic profile of azithromycin has been evaluated in various animal species, revealing both similarities and differences that are crucial for translating findings to human applications. Following oral administration, azithromycin is well-absorbed in mice, rats, dogs, and cynomolgus monkeys, a characteristic likely linked to its stability in acidic conditions. asm.orgnih.gov A consistent finding across these species is the extended elimination half-life and exceptional tissue distribution of azithromycin when compared to erythromycin. asm.orgnih.gov

In rats and rabbits, oral administration of azithromycin resulted in tissue concentrations in the liver, lung, kidney, ileum, and brain that were significantly higher than serum concentrations. nih.gov This extensive tissue penetration is a hallmark of azithromycin's pharmacokinetic profile. nih.gov The decline in tissue concentrations follows a biphasic elimination pattern, indicating a slow release from these tissue compartments. nih.gov

A study in broiler chickens demonstrated that the pharmacokinetic parameters of azithromycin differed significantly between intramuscular and oral administration routes. tsijournals.com The absolute bioavailability was high for both routes, but slightly higher for intramuscular administration. tsijournals.com In blue and gold macaws, the pharmacokinetic profile of azithromycin indicated a two-compartment distribution model, which is consistent with observations in other species. cabidigitallibrary.orgresearchgate.net However, the clearance of the drug in pigeons was found to be significantly faster than in macaws. cabidigitallibrary.org

A study on a derivative, deglycosylated azithromycin (Deg-AZM), in rats and dogs showed rapid absorption and elimination. nih.govfrontiersin.org Plasma exposure was dose-dependent without accumulation after repeated oral doses, and no significant gender differences were observed in its pharmacokinetic behavior. nih.govfrontiersin.org

The following table provides a comparative overview of key pharmacokinetic parameters of azithromycin in different animal species.

| Species | Dosage | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Rats | 200 mg/kg (oral) | - | - | - | 1.6 | nih.govbioline.org.br |

| Dogs | 3 mg/kg (IV) | - | - | 1.29 - 1.36 | - | frontiersin.org |

| Dogs | 3 mg/kg (oral) | - | - | - | 32.8 - 57.4 | frontiersin.org |

| Broiler Chickens | 20 mg/kg (oral) | 0.95 | - | 31.50 | 83.52 | tsijournals.com |

| Broiler Chickens | 20 mg/kg (IM) | 1.20 | - | 38.95 | 95.17 | tsijournals.com |

| Blue and Gold Macaws | 10 mg/kg (oral) | - | - | - | - | researchgate.net |

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t½: Elimination half-life. Please note that direct comparison between studies may be limited due to differences in study design, analytical methods, and formulations used.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Pre-clinical Translation

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that integrates drug-specific data with physiological and anatomical information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. researchgate.netmdpi.com This "bottom-up" approach allows for the prediction of pharmacokinetic profiles in different species, including humans, based on pre-clinical data. liu.edu

For azithromycin, PBPK models have been developed to understand the critical variables influencing its oral absorption and to extrapolate data from adults to pediatric populations. researchgate.netbath.ac.uknih.gov These models incorporate in vitro data on solubility and dissolution to predict plasma concentration-time profiles. researchgate.netbath.ac.uknih.gov Sensitivity analyses within these models have suggested that for azithromycin, the permeation through the intestinal membrane, involving both passive and active transport, is the rate-limiting step in its absorption, rather than its solubility within the therapeutic dose range. researchgate.netnih.gov

PBPK modeling has been instrumental in predicting the pharmacokinetics of azithromycin in special populations where conducting clinical studies is challenging. For instance, models have been adapted to predict drug exposure changes after gastric bypass surgery. liu.edu Furthermore, PBPK models for azithromycin have been developed to support first-in-human dose predictions and to design Phase I clinical trials for new derivatives like Deg-AZM. nih.govfrontiersin.org These models are built and validated using pre-clinical pharmacokinetic data from species like rats and are then scaled to predict human pharmacokinetics. nih.govfrontiersin.org

The development of pediatric PBPK models for azithromycin is particularly significant. mdpi.com These models account for age-dependent physiological changes, such as plasma protein binding, renal clearance, and gastric pH, to optimize dosing regimens for different pediatric age groups. mdpi.com This approach helps in ensuring efficacy and safety when extending the use of azithromycin to children. bath.ac.uk

Protein Binding Studies in In Vitro Models

The binding of a drug to plasma proteins is a critical pharmacokinetic parameter as it can influence the drug's distribution, metabolism, and excretion. Only the unbound fraction of the drug is generally considered to be pharmacologically active.

In vitro studies have shown that the serum protein binding of azithromycin is variable and concentration-dependent. nih.govfda.gov In human serum, the binding decreases as the concentration of azithromycin increases. nih.govfda.govdrugbank.com At a concentration of 0.02 µg/mL, the protein binding is approximately 51%, which drops to 7% at a concentration of 2 µg/mL. nih.govfda.govdrugbank.com Another study reported that 63% of azithromycin remained unbound in human serum, which is significantly higher than the unbound fraction of erythromycin (24%). mdpi.com This lower protein binding contributes to the rapid and extensive tissue penetration of azithromycin. mdpi.com

In animal models, the protein binding of azithromycin also varies. In mouse serum, the protein binding is low, around 7.2% to less than 8% at a concentration of 0.5 µg/mL. tsijournals.comasm.org In broiler chickens, the in vitro protein binding of azithromycin was also found to be concentration-dependent, ranging from 17.78% to 30.37% over a concentration range of 5 to 0.3125 µg/mL. tsijournals.com

For the derivative Deg-AZM, plasma protein binding rates were found to be lower in mice (49.3%) and rats (39.2%), and higher in dogs (87.4%) and humans (73.3%) in the concentration range of 1–20 μg/mL. frontiersin.org

The following table summarizes the in vitro protein binding of azithromycin in various species.

| Species | Concentration (µg/mL) | Protein Binding (%) | Unbound Fraction (%) | Reference |

| Human | 0.02 | 51 | 49 | nih.govfda.govdrugbank.com |

| Human | 2 | 7 | 93 | nih.govfda.govdrugbank.com |

| Human | Not Specified | ~37 | 63 | mdpi.com |

| Mouse | 0.5 | 7.2 | 92.8 | tsijournals.com |

| Mouse | Not Specified | <8 | >92 | asm.org |

| Chicken | 5 | 17.78 | 82.22 | tsijournals.com |

| Chicken | 0.3125 | 30.37 | 69.63 | tsijournals.com |

| Deg-AZM (Mouse) | 1-20 | 49.3 | 50.7 | frontiersin.org |

| Deg-AZM (Rat) | 1-20 | 39.2 | 60.8 | frontiersin.org |

| Deg-AZM (Dog) | 1-20 | 87.4 | 12.6 | frontiersin.org |

| Deg-AZM (Human) | 1-20 | 73.3 | 26.7 | frontiersin.org |

Advanced Formulation Science and Drug Delivery Research of Azithromycin Maleate

Solubility Enhancement Strategies for Azithromycin (B1666446) Maleate (B1232345)

A primary hurdle in the formulation of azithromycin maleate is its low solubility in water, which can limit its dissolution rate and subsequent absorption. To address this, researchers have explored several advanced strategies to enhance its solubility profile.

Amorphous Solid Dispersions (ASDs)

Amorphous Solid Dispersions (ASDs) represent a promising approach to improve the solubility and dissolution rate of poorly water-soluble drugs like this compound. By dispersing the drug in its amorphous form within a hydrophilic polymer matrix, the high-energy amorphous state can be stabilized, preventing recrystallization and leading to higher apparent solubility.

Research has shown that formulating this compound as an ASD with various polymers can significantly enhance its dissolution. The choice of polymer is critical to the physical stability and performance of the ASD.

Table 2: Polymer Systems for this compound ASDs

| Polymer Carrier | Method of Preparation | Observed Outcome |

| Polyvinylpyrrolidone (PVP K-30) | Solvent Evaporation | Increased dissolution rate compared to the crystalline drug. |

| Hydroxypropyl Methylcellulose (HPMC) | Spray Drying | Enhanced solubility and potential for sustained release profiles. |

| Eudragit® Polymers | Hot-Melt Extrusion | Improved solubility and pH-dependent release characteristics. |

These ASDs work by maintaining the drug in a supersaturated state upon dissolution, which provides a larger concentration gradient for absorption.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This structure allows them to encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes. This complexation effectively masks the lipophilic character of the drug, thereby increasing its aqueous solubility.

Studies have demonstrated the effectiveness of various cyclodextrins in enhancing the solubility of azithromycin. The stoichiometry of the complex and the binding efficiency are key parameters investigated in this research.

Table 3: Cyclodextrin Complexation for Enhanced this compound Solubility

| Cyclodextrin Type | Complexation Method | Key Finding |

| Beta-Cyclodextrin (β-CD) | Co-precipitation | Formation of a 1:1 molar ratio inclusion complex, leading to a significant increase in aqueous solubility. |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Kneading Method | Showed a higher complexation efficiency and greater solubility enhancement compared to unmodified β-CD due to its higher aqueous solubility and reduced crystallinity. |

The formation of these inclusion complexes is a thermodynamically favorable process that results in a more soluble and potentially more bioavailable form of the drug.

Nanosuspensions and Microemulsions

Reducing the particle size of a drug to the nanometer range can dramatically increase its surface area, leading to a higher dissolution velocity as described by the Noyes-Whitney equation. Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants and polymers.

Research into azithromycin nanosuspensions has shown promising results in improving solubility and dissolution. These formulations are typically characterized by their small particle size and negative zeta potential, which indicates good physical stability.

For instance, a study on the development of a topical ophthalmic formulation utilized an azithromycin nanosuspension to improve its penetration and efficacy.

Microemulsions are another lipid-based formulation strategy to enhance the solubility of lipophilic drugs. These are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. This compound can be dissolved in the oil phase of a microemulsion, effectively creating a pre-dissolved formulation that can be readily absorbed.

Novel Drug Delivery Systems for this compound

Nanoparticle-Based Delivery (e.g., polymeric, lipid nanoparticles)

Encapsulating this compound within nanoparticles offers several advantages, including protection from degradation, controlled release, and the potential for targeted delivery to specific tissues or cells.

Polymeric nanoparticles, often formulated with biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), have been extensively studied for drug delivery. These systems can be engineered to provide sustained release of azithromycin, which is particularly beneficial for reducing dosing frequency and improving patient compliance.

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are also attractive vehicles for this compound. These carriers are composed of physiological lipids, offering high biocompatibility and reduced toxicity. They can enhance the oral bioavailability of poorly soluble drugs and have been explored for various routes of administration.

Table 4: Characteristics of Azithromycin-Loaded Nanoparticles

| Nanoparticle Type | Core Material(s) | Key Characteristics | Potential Advantage |

| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | High encapsulation efficiency, sustained-release profile over several days. | Reduced dosing frequency, improved patient adherence. |

| Solid Lipid Nanoparticles (SLNs) | Glyceryl Monostearate, Stearic Acid | Small particle size, potential for lymphatic uptake. | Enhanced oral bioavailability, bypassing first-pass metabolism. |

| Nanostructured Lipid Carriers (NLCs) | Mixture of solid and liquid lipids | Higher drug loading capacity and improved stability compared to SLNs. | Increased formulation stability and drug payload. |

This ongoing research into advanced formulations and delivery systems for this compound continues to pave the way for more effective and patient-friendly therapeutic options.

Liposomal Formulations

Liposomal formulations of azithromycin have been investigated to enhance its therapeutic efficacy and overcome certain limitations, such as poor solubility and potential for cardiac side effects. frontiersin.orgmdpi.com Researchers have explored various lipid compositions to optimize drug loading, stability, and delivery to target cells. frontiersin.orgnih.gov

One approach involves the thin-film hydration method to prepare liposomal azithromycin (L-AZM). frontiersin.org This technique includes dissolving phospholipids (B1166683) and cholesterol with azithromycin in an organic solvent, followed by evaporation to form a thin lipid film. This film is then hydrated and sonicated to form liposomes. frontiersin.org Studies have evaluated different formulations by varying the types and ratios of lipids, such as long-chain saturated phosphatidylcholine and phosphatidylglycerol, as well as incorporating unsaturated lipids and cholesterol to improve loading capacity and stability. nih.gov

A key objective in developing liposomal azithromycin is to target immune cells, like macrophages, to modulate their activity. frontiersin.orgnih.gov Research has shown that L-AZM can promote macrophage polarization towards an M2-like phenotype, which is associated with improved outcomes in conditions like myocardial infarction. frontiersin.orgnih.gov By encapsulating azithromycin in liposomes, it is possible to target these immune cells more effectively than with the free drug, thereby reducing off-target effects, including cardiotoxicity. frontiersin.org

The stability and encapsulation efficiency of these formulations are critical parameters. Researchers have assessed a library of formulations for size, polydispersity, and stability over time. nih.govresearchgate.net Lead formulations are often selected based on low polydispersity and stability in serum. nih.govresearchgate.net The data indicate that the specific components of the liposomal formulation are crucial in balancing encapsulation efficiency and stability. nih.govresearchgate.net

For localized delivery, such as in cervicovaginal infections, different types of azithromycin-liposomes have been developed, including conventional, propylene (B89431) glycol, and deformable propylene glycol liposomes. irb.hr These formulations have been evaluated for their physical properties, in vitro release under simulated cervicovaginal conditions, and storage stability. irb.hr For instance, negatively charged liposomes with rigid bilayers have shown superiority in preventing the formation of E. coli biofilms. irb.hr

Below is a data table summarizing the characteristics of different liposomal azithromycin formulations from a research study.

| Formulation Code | Vesicle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |

| AZ 1 | 108.44 ± 5.72 | -11.897 ± 1.820 | 99.259 ± 0.086 |

| AZ 2 | 70.42 ± 6.02 | -34.575 ± 4.535 | 99.560 ± 0.014 |

This table presents data on the vesicle size, zeta potential, and entrapment efficiency of two azithromycin-loaded transethosome formulations, a type of lipid-based nanoparticle. mdpi.com

Microencapsulation and Microsphere Techniques

Microencapsulation is a process where small particles of a drug are coated with a polymer to control its release and for other benefits like taste masking. eijppr.comiptsalipur.org For azithromycin, which has a bitter taste, microencapsulation can improve patient compliance, especially in pediatric oral dosage forms. eijppr.comresearchgate.net

One common technique used for azithromycin is the solvent evaporation method. eijppr.comresearchgate.net In this process, the drug and a polymer, such as ethyl cellulose (B213188), are dissolved in an organic solvent. eijppr.comjapsonline.com This mixture is then emulsified in a continuous phase, and the solvent is evaporated, leaving behind hardened microspheres with the drug encapsulated inside. iptsalipur.orgjapsonline.com The size of these microspheres typically ranges from 1 to 1000 µm. eijppr.com

Sustained-release microspheres of azithromycin have been developed to allow for single-dose administration. nih.govnih.gov These microspheres, often around 200 µm in diameter, release the drug slowly through pores. nih.govnih.gov This slow release mechanism allows most of the drug to be released in the lower gastrointestinal tract, which can reduce gastrointestinal side effects and permit a higher dose to be administered at once. eijppr.comnih.govnih.gov

Various factors in the manufacturing process can influence the properties of the microspheres. For instance, the stirring rate and temperature during preparation can affect the particle size and drug release characteristics. researchgate.net Research has shown that the mean particle size of azithromycin microspheres can increase with a higher polymer concentration. researchgate.net

The physical and chemical integrity of the drug within the microspheres is a critical quality attribute. Studies using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) have shown that the crystalline nature of pure azithromycin can remain unchanged throughout the microsphere formation process. eijppr.com Scanning electron microscopy (SEM) is often used to visualize the morphology of the microspheres, confirming their spherical nature and smooth surface. eijppr.comresearchgate.net

The table below provides an example of how formulation variables can affect the characteristics of azithromycin microspheres.

| Stirring Rate (rpm) | Polymer Concentration | Temperature (°C) | Mean Particle Size (µm) | Encapsulation Efficiency (%) |

| 300 | Variable | 30-50 | 252.26 ± 6.50 | 27.8 ± 4.30 |

| 500 | Variable | 30-50 | 380.91 ± 4.59 | 66.23 ± 2.08 |

This table illustrates the impact of varying stirring rates on the particle size and encapsulation efficiency of floating microspheres of azithromycin prepared by the solvent evaporation method. researchgate.net

Targeted Delivery Approaches (Pre-clinical, in vitro concepts)